molecular formula C8H12N2 B1274931 4,5-Dimethylbenzene-1,3-diamine CAS No. 38353-98-9

4,5-Dimethylbenzene-1,3-diamine

Cat. No. B1274931
CAS RN: 38353-98-9
M. Wt: 136.19 g/mol
InChI Key: VSWLOYIXJMPLNV-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzene-1,3-diamine, also known as N1,N3-Dimethylbenzene-1,3-diamine, is an organic compound . It is a derivative of benzene, which is a monocyclic aromatic hydrocarbon . The compound has a molecular weight of 136.2 .


Synthesis Analysis

The compound has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The DMBA method was first evaluated using Sia reference standard, horse serum, and carp blood .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethylbenzene-1,3-diamine is C8H12N2 . The InChI code is 1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 .


Chemical Reactions Analysis

4,5-Dimethylbenzene-1,3-diamine (DMBA) has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The results demonstrate that DMBA provides superior chromatographic separation efficiency and comparable MS/MS spectra to DMB .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethylbenzene-1,3-diamine are not explicitly mentioned in the sources .

Scientific Research Applications

Reactivity in Palladium(II)-Mediated Reactions

4,5-Dimethylbenzene-1,3-diamine has been studied for its reactivity in palladium(II)-mediated reactions. It showed significant reactivity compared to other compounds, leading to the formation of mixed bis(diaminocarbene) complexes. This highlights its potential in creating complex chemical structures (Kinzhalov et al., 2017).

Polyimide Synthesis

This compound plays a role in the synthesis of new polyimides. It has been used in reactions with various aromatic dianhydrides to create polyimides with properties like high glass transition temperatures, excellent solubility, and thermal stability, making them suitable for high-performance applications (Liaw et al., 2001).

Mesomorphic Behavior Study

In the study of mesomorphic behavior, derivatives of 4,5-Dimethylbenzene-1,3-diamine have been synthesized and analyzed. These studies contribute to the understanding of phase transitions and the properties of liquid crystals (Harada et al., 1995).

Development of Thermally Stable Polyimides

The compound has been used in the development of thermally stable polyimides. These materials exhibit high glass transition temperatures and stability, making them suitable for use in environments requiring materials resistant to high temperatures (Ghaemy & Alizadeh, 2009).

Oxidation and Ignition Studies

4,5-Dimethylbenzene-1,3-diamine has been involved in studies related to the oxidation and ignition of dimethylbenzenes. These studies are essential for understanding combustion processes and developing safer and more efficient combustion systems (Gaïl et al., 2008).

Soluble and Thermally Stable Polyimides Characterization

Its role in the synthesis of new, soluble, and thermally stable polyimides has been characterized. These materials exhibit properties such as solubility in various solvents and thermal stability, indicating potential for diverse industrial applications (Sadavarte et al., 2009).

Electrochromic Poly(ether sulfone) Development

The compound has been involved in the development of novel electrochromic poly(ether sulfone)s. These materials have potential applications in electrochromic devices due to their properties like coloration contrast and electrochemical stability (Huang et al., 2021).

Co-crystal Formation

4,5-Dimethylbenzene-1,3-diamine forms hydrated co-crystals with other organic molecules. This property is significant for understanding molecular interactions and crystal formation in organic compounds (Ng, 2009).

Safety And Hazards

The safety and hazards of 4,5-Dimethylbenzene-1,3-diamine are not explicitly mentioned in the sources .

Future Directions

4,5-Dimethylbenzene-1,3-diamine (DMBA) derivatization-based LC-MS methods have great potential in investigating the O-acetylation level of Sias in various samples, such as human food and bio-pharmaceutical products .

properties

IUPAC Name

4,5-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWLOYIXJMPLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395710
Record name 4,5-dimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylbenzene-1,3-diamine

CAS RN

38353-98-9
Record name 4,5-dimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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